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molecular formula C8H4BrNO2 B586055 4-Bromo-2-cyanobenzoic acid CAS No. 1223434-16-9

4-Bromo-2-cyanobenzoic acid

Cat. No. B586055
M. Wt: 226.029
InChI Key: NZMVUDLKRUPTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08816079B2

Procedure details

Methyl 4-bromo-2-cyanobenzoate (8.53 g) described in Preparation Example 75 was dissolved in dimethoxyethane (140 mL), a solution of lithium hydroxide 1 hydrate (2.24 g) in water (54 mL) was added dropwise under ice-cooling, and the mixture was stirred at the same temperature for 30 min. To the reaction mixture was added dropwise 1N hydrochloric acid (60 mL) under ice-cooling, saturated brine was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate, and the solvent was evaporated to give the title compound (7.97 g).
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([C:12]#[N:13])[CH:3]=1.[OH-].[Li+].Cl>C(COC)OC.O.[Cl-].[Na+].O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:12]#[N:13])[CH:3]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
8.53 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C#N
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
54 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C(OC)COC
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.97 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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